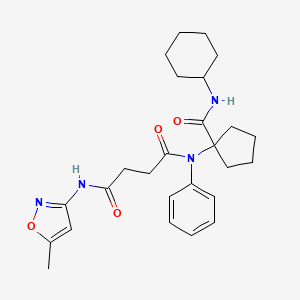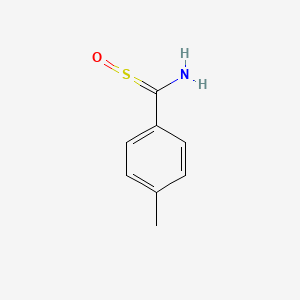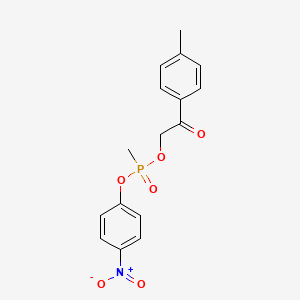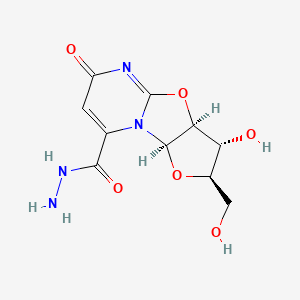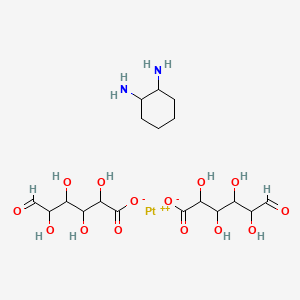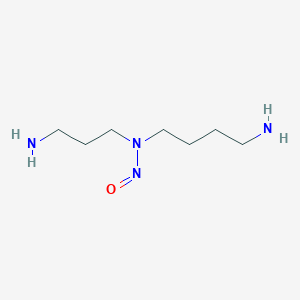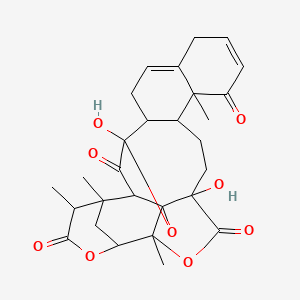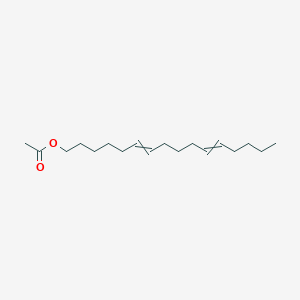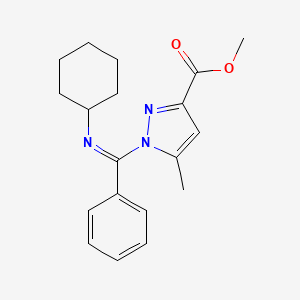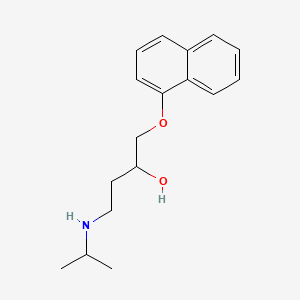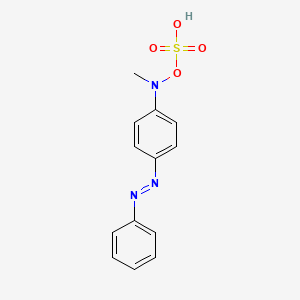![molecular formula C16H20N4O4S2 B1222010 N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B1222010.png)
N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Inhibitory Effects on Carbonic Anhydrase Isoenzymes
Research by Supuran, Maresca, Gregáň, and Remko (2013) focused on compounds including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, similar in structure to the compound . They found these compounds to be inhibitors of four carbonic anhydrase (CA) isoenzymes, exhibiting nanomolar half maximal inhibitory concentration (IC50) ranging from 58 to 740 nmol/L, indicating potential therapeutic applications in conditions where CA activity is a factor (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Potential
Ö. Yılmaz et al. (2015) synthesized derivatives of benzamide, including compounds structurally similar to the queried compound, and tested them for anticancer activity. One specific compound showed significant proapoptotic activity against melanoma cell lines, indicating a potential avenue for the development of new anticancer treatments (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Antibacterial and Antifungal Properties
Mange, Isloor, Malladi, Isloor, and Fun (2013) synthesized new Schiff bases related to benzamides and found that some of these compounds exhibited notable antibacterial and antifungal activities. This suggests that benzamide derivatives, like the compound , could be valuable in developing new antimicrobial agents (Mange, Isloor, Malladi, Isloor, & Fun, 2013).
Application in Synthesis of Morpholines
Fritz, Mumtaz, Yar, McGarrigle, and Aggarwal (2011) discussed the conversion of amino alcohols into morpholines using sulfinamides. Their research demonstrated the utility of benzamide derivatives in synthesizing complex organic compounds, which could have implications in pharmaceutical synthesis and other areas of organic chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
Propiedades
Nombre del producto |
N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide |
|---|---|
Fórmula molecular |
C16H20N4O4S2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-[2-cyanoethyl(methyl)carbamothioyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C16H20N4O4S2/c1-19(8-2-7-17)16(25)18-15(21)13-3-5-14(6-4-13)26(22,23)20-9-11-24-12-10-20/h3-6H,2,8-12H2,1H3,(H,18,21,25) |
Clave InChI |
SWUCYXHWVXHDMP-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)C(=S)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



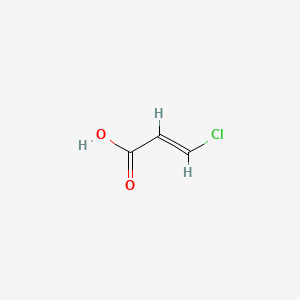
![2-methoxy-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1221929.png)
